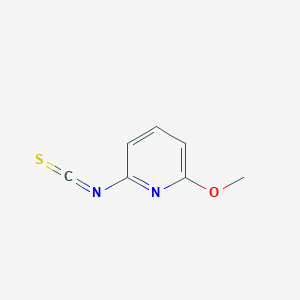
2-Isothiocyanato-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-6-methoxypyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methoxy group (-OCH3) at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-6-methoxypyridine typically involves the reaction of 2-amino-6-methoxypyridine with a thiocyanating agent. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvents, reaction conditions, and purification methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Cycloaddition: Reactions often require catalysts such as transition metals and are conducted under controlled temperature and pressure conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Isothiocyanato-6-methoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of functional materials, including polymers and coatings, due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-6-methoxypyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The compound can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A related compound with a methoxy group at the 2nd position but lacking the isothiocyanate group.
3-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 3rd position.
4-Methoxypyridine: Another isomer with the methoxy group at the 4th position.
Uniqueness
2-Isothiocyanato-6-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-isothiocyanato-6-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-2-3-6(9-7)8-5-11/h2-4H,1H3 |
InChI Key |
UMDSUFVBISOUBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















